5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride
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Overview
Description
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H18BrCl2N3. It is often used in research settings and has various applications in chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives, which this compound is a significant intermediate of, have important applications in medicine, especially in the research and development of anticancer drugs .
Biochemical Pathways
As a pyrimidine derivative, it may be involved in pathways related to cell division and growth, given its significance in the development of anticancer drugs .
Result of Action
As a significant intermediate in the development of anticancer drugs, it may have effects on cell division and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and bromine-containing compounds.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine: Similar in structure but with different substituents, leading to different chemical properties and applications.
2-Bromo-5-(N-methylpyrazol-4-yl)pyridine: Another related compound with distinct biological activities.
Uniqueness
5-Bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
5-bromo-N-(1-methylpiperidin-4-yl)pyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.2ClH/c1-15-6-4-10(5-7-15)14-11-3-2-9(12)8-13-11;;/h2-3,8,10H,4-7H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRWLSUGLDNVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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